(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol

Catalog No.
S586180
CAS No.
53531-34-3
M.F
C16H11F3O
M. Wt
276.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol

CAS Number

53531-34-3

Product Name

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol

IUPAC Name

(1R)-1-anthracen-9-yl-2,2,2-trifluoroethanol

Molecular Formula

C16H11F3O

Molecular Weight

276.25 g/mol

InChI

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m1/s1

InChI Key

ICZHJFWIOPYQCA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O

Synonyms

1-(9-anthryl)-2,2,2-trifluoroethanol, 2,2,2-trifluoro-1-(9-anthryl)ethanol, 2,2,2-trifluoro-1-(9-anthryl)ethanol, (+-)-isomer, 2,2,2-trifluoro-1-(9-anthryl)ethanol, (R)-isomer, 2,2,2-trifluoro-1-(9-anthryl)ethanol, (S)-isomer, F3EtOH-9-anth

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O

Chiral Recognition and Separation

Due to its chirality, (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can be used as a resolving agent in separating racemic mixtures of chiral analytes. Its anthracene group interacts with other chiral molecules through π-π stacking and hydrogen bonding, allowing for the preferential complexation with one enantiomer over the other. This property has been explored in the separation of various racemic drugs and drug candidates using techniques like chromatography PubChem: .

Supramolecular Assembly and Chirality Transfer

The self-assembly properties of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol allow it to form ordered supramolecular structures. These structures can exhibit chirality due to the inherent chirality of the molecule. This paves the way for research into the development of chiral materials with potential applications in areas like asymmetric catalysis, sensors, and drug delivery ScienceDirect: .

Fluorinated Alcohol Scavenger

The presence of the trifluoromethyl group (CF3) makes (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol a good scavenger for free fluoride ions. Fluoride removal is crucial in various scientific processes, and this molecule's ability to selectively bind fluoride offers potential applications in environmental remediation, pharmaceutical synthesis, and biological studies Tetrahedron Letters: .

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol, commonly referred to as Pirkle's alcohol, is a chiral compound with the molecular formula C16H11F3OC_{16}H_{11}F_3O and a molecular weight of approximately 276.25 g/mol. It is characterized by its crystalline solid form and is stable at room temperature when protected from light and oxygen. The compound features an anthracene moiety, which contributes to its unique optical properties and interactions in various chemical applications .

Typical of alcohols and aromatic compounds. Notably, it can undergo:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Oxidation: Conversion to corresponding ketones or aldehydes.
  • Nucleophilic substitutions: Involving the hydroxyl group for the formation of ethers or other functional groups.

Additionally, it acts as a chiral shift reagent in nuclear magnetic resonance spectroscopy, enabling the determination of the absolute configuration and enantiomeric purity of other chiral molecules .

The synthesis of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol typically involves several steps:

  • Trifluoroacetylation of Anthracene: This initial step yields trifluoromethyl 9-anthryl ketone.
  • Reduction: The ketone can be reduced using chiral hydride reagents or sodium borohydride to produce racemic or enantiopure forms of Pirkle's alcohol.
  • Separation: The resulting enantiomers can be separated through derivatization into diastereomeric carbamates followed by column chromatography .

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol finds applications in various fields:

  • Chiral Shift Reagent: Widely used in nuclear magnetic resonance spectroscopy for determining the configuration and purity of chiral compounds.
  • Building Block in Organic Synthesis: Serves as a precursor for more complex organic molecules.
  • Research Tool: Utilized in studies involving stereochemistry and molecular interactions due to its unique properties .

Interaction studies involving (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol focus on its ability to form complexes with other chiral molecules. These studies often utilize nuclear magnetic resonance spectroscopy to analyze how this compound interacts with various substrates, providing insights into stereochemical behavior and enantiomeric differentiation. The formation of diastereomeric solvates leads to observable differences in NMR signals, allowing for quantitative analysis of enantiomeric purity .

Several compounds share structural similarities with (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Feature
(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanolChiral AlcoholEnantiomer with opposite optical activity
1-(Phenyl)-2,2,2-trifluoroethanolChiral AlcoholLacks anthracene moiety; simpler structure
9-Anthracenecarboxylic acidAromatic AcidContains a carboxylic acid functional group
1-(Naphthalen-1-yl)-2,2,2-trifluoroethanolChiral AlcoholNaphthalene instead of anthracene

The uniqueness of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol lies in its specific combination of an anthracene backbone and trifluoroethanol functionality, which enhances its utility as a chiral reagent and building block in organic synthesis .

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60646-30-2
65487-67-4
53531-34-3

Wikipedia

Pirkle's alcohol

Dates

Modify: 2023-08-15

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